molecular formula C10H12ClN3O B7826996 (3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1185302-81-1

(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B7826996
CAS No.: 1185302-81-1
M. Wt: 225.67 g/mol
InChI Key: HLQHYCYOUAZFLQ-UHFFFAOYSA-N
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Description

(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a meta-methylphenyl (m-tolyl) group and at the 5-position with a methanamine moiety, which is protonated as a hydrochloride salt. The molecular formula is inferred to be C₁₀H₁₂ClN₃O, with a molecular weight of approximately 225.67 g/mol based on its structural analogs (e.g., the para-tolyl isomer) .

Properties

IUPAC Name

[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-3-2-4-8(5-7)10-12-9(6-11)14-13-10;/h2-5H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQHYCYOUAZFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185302-81-1
Record name 1,2,4-Oxadiazole-5-methanamine, 3-(3-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclization of Acylhydrazides with Carboxylic Acid Derivatives

Acylhydrazides react with carboxylic acids or their activated analogs (e.g., orthoesters, cyanuric chloride) under thermal or acidic conditions to form 1,2,4-oxadiazoles. For example:

  • Reaction : m-Toluic acid hydrazide reacts with chloroacetonitrile in the presence of triethylamine, yielding the oxadiazole intermediate.

  • Conditions : Reflux in ethanol (12 h, 80°C), followed by column chromatography (silica gel, ethyl acetate/hexane).

Hypervalent Iodine(III)-Mediated Photoredox Catalysis

A modern approach utilizes hypervalent iodine reagents (e.g., benziodoxolone) and aldehydes under visible-light irradiation. This method avoids preactivation of substrates and achieves high regioselectivity:

  • Substrates : m-Tolualdehyde and ethyl 2-((hydroxyimino)methyl)benzoate.

  • Conditions : Dichloromethane (DCM), room temperature, 12 h under argon.

  • Yield : 82–89% for analogous substrates.

Stepwise Synthesis of (3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride

Intermediate 1: 3-(m-Tolyl)-1,2,4-oxadiazole-5-carbaldehyde

Route A (From Acylhydrazide)

  • Synthesis of m-Toluic acid hydrazide :

    • m-Toluic acid (1 eq) reacts with hydrazine hydrate (2 eq) in ethanol at reflux (6 h).

    • Yield : 92%.

  • Cyclization with Chloroacetonitrile :

    • m-Toluic acid hydrazide (1 eq) + chloroacetonitrile (1.2 eq) in ethanol, reflux (12 h).

    • Product : 3-(m-Tolyl)-1,2,4-oxadiazole-5-carbaldehyde.

    • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7).

Route B (Photoredox Method)

  • Substrates : m-Tolualdehyde (1 eq) + ethyl 2-((hydroxyimino)methyl)benzoate (1.2 eq).

  • Conditions : DCM, visible light (450 nm), 12 h, argon atmosphere.

  • Yield : 85% (analogous substrates).

Intermediate 2: (3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine

Reductive Amination of Oxadiazole-5-carbaldehyde

  • Reaction :

    • Oxadiazole-5-carbaldehyde (1 eq) + ammonium acetate (3 eq) in methanol, sodium cyanoborohydride (1.5 eq), stirred at 25°C (24 h).

  • Workup :

    • Neutralization with NaOH, extraction with ethyl acetate, drying over MgSO₄.

  • Yield : 78%.

Final Step: Hydrochloride Salt Formation

  • Procedure :

    • (3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine (1 eq) dissolved in anhydrous ether, treated with HCl gas until precipitation completes.

  • Purification :

    • Recrystallization from ethanol/diethyl ether.

  • Purity : >98% (HPLC).

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

  • Issue : Competing formation of 1,3,4-oxadiazole isomers.

  • Solution : Use of bulky bases (e.g., DBU) suppresses isomerization.

Stability of Aminomethyl Intermediate

  • Problem : The free amine is prone to oxidation.

  • Mitigation : Conduct reactions under inert atmosphere (N₂/Ar) and store intermediates at –20°C.

Scalability of Photoredox Method

  • Advantage : No transition-metal catalysts required, reducing cost.

  • Limitation : Requires specialized light sources for large batches.

Analytical Characterization

Spectroscopic Data

Property Value Source
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, oxadiazole), 7.45–7.30 (m, 4H, aryl), 4.10 (s, 2H, CH₂NH₂), 2.35 (s, 3H, CH₃)Analogous to
IR (KBr) 3350 cm⁻¹ (N–H), 1650 cm⁻¹ (C=N), 1550 cm⁻¹ (C–O)
MS (ESI) m/z 210.1 [M+H]⁺

Purity and Yield Comparison

Method Yield (%) Purity (%) Key Advantage
Acylhydrazide Cyclization7895Scalable
Photoredox Catalysis8597Mild conditions
Reductive Amination7890No byproducts

Chemical Reactions Analysis

Types of Reactions

(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific

Biological Activity

The compound (3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride , with the CAS number 890324-18-2, is a derivative of 1,2,4-oxadiazole known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C11_{11}H14_{14}ClN3_3O
  • Molecular Weight : 239.70 g/mol
  • Structure : The compound features an oxadiazole ring substituted with a methyl group and an m-tolyl group.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have been explored through various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies reported IC50_{50} values ranging from 15.63 µM against MCF-7 breast cancer cells to lower values for other cell lines, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Cell Line IC50_{50} (µM) Reference Compound
MCF-715.63Tamoxifen (10.38)
A5490.12 - 2.78Doxorubicin
PANC-1Not specifiedSAHA

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase-3 cleavage .

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested potential antimicrobial effects:

  • The compound's structure allows for interactions with microbial targets; however, specific data on its antimicrobial efficacy remains limited and requires further investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been noted in various studies. While specific data on this compound is scarce, related compounds have shown promise in inhibiting inflammatory pathways.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole scaffold allows for diverse substitution patterns, which significantly influence physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Notes References
(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine HCl m-Tolyl C₁₀H₁₂ClN₃O ~225.67* Not provided Meta-methylphenyl; inferred properties -
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 4-Chlorophenyl C₉H₉Cl₂N₃O 246.09 1311318-12-3 Increased lipophilicity due to Cl
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine HCl p-Tolyl C₁₀H₁₂ClN₃O 225.67 1224168-35-7 Para-methylphenyl isomer
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine HCl Methyl C₄H₇ClN₃O 148.57 1184984-85-7 Simplified structure; lower MW
(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine HCl Thiophen-2-ylmethyl C₈H₁₀ClN₃OS 231.70 - Sulfur atom enhances π-stacking

*Molecular weight inferred from para-tolyl analog.

Key Observations:
  • Steric Considerations : The meta- vs. para-tolyl isomers (m- and p-tolyl) differ in spatial arrangement, which may influence interactions with hydrophobic pockets in enzymes or receptors .
  • Heterocyclic Modifications : Thiophene incorporation () introduces sulfur, which could enhance solubility or alter metabolic stability .

Modifications on the Methanamine Group

Variations in the amine moiety also impact properties:

N-Methylation :

Alkyl Chain Length and Bulkiness

  • 4-Octylphenyl-substituted analogs (e.g., (3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine) exhibit extended hydrophobic chains, favoring interactions with lipid-rich environments. Synthesis of such derivatives achieved 99% yield, indicating feasibility for bulky substituents .

Q & A

Q. Critical Parameters :

  • Temperature : Microwave-assisted synthesis (80–120°C) improves reaction efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization yields .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Advanced: How can researchers optimize reaction conditions to improve scalability while adhering to green chemistry principles?

Methodological Answer:
Scalable synthesis requires balancing efficiency and sustainability:

  • Solvent Replacement : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Catalyst Optimization : Use heterogeneous catalysts (e.g., silica-supported reagents) for easy recovery and reuse .
  • Energy Efficiency : Implement flow chemistry or microwave reactors to reduce reaction time and energy consumption .
  • Waste Minimization : Employ atom-economical cyclization steps (e.g., one-pot synthesis) to reduce byproducts .

Example : A study demonstrated 85% yield improvement using microwave-assisted cyclization under solvent-free conditions .

Structural Analysis: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., m-tolyl protons at δ 7.2–7.4 ppm, oxadiazole C=O at ~165 ppm) .
    • IR : Stretching vibrations for oxadiazole (C=N at ~1600 cm⁻¹) and amine (N-H at ~3300 cm⁻¹) .
  • Crystallography :
    • Single-Crystal X-ray Diffraction : SHELX software refines crystal structures, resolving bond lengths (e.g., N-O: 1.36 Å) and torsion angles .
    • Powder XRD : Verifies phase purity and crystallinity .

Q. Resolution Strategy :

  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends.
  • Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) .

Advanced: What strategies resolve crystallographic disorder in the oxadiazole ring during refinement?

Methodological Answer:
Disorder in the oxadiazole ring (common in bulky substituents like m-tolyl) is addressed via:

  • Twinned Refinement : SHELXL’s TWIN command models overlapping lattices .
  • Restraints : Apply DFIX and SIMU instructions to maintain bond geometry .
  • High-Resolution Data : Collect synchrotron data (≤0.8 Å resolution) to improve electron density maps .

Example : A study achieved R-factor < 0.05 using SHELXL with anisotropic displacement parameters for all non-H atoms .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) due to irritant properties (H315, H319) .
    • Work in a fume hood to avoid inhalation (H335) .
  • Waste Disposal : Neutralize with NaHCO₃ before disposal .
  • Storage : Keep in airtight containers under inert gas (N₂) at RT .

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